3-Methylhistamine

Description

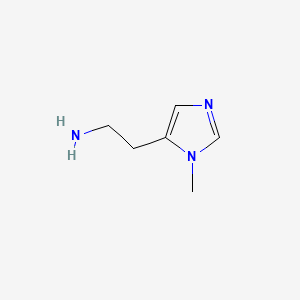

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(3-methylimidazol-4-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3/c1-9-5-8-4-6(9)2-3-7/h4-5H,2-3,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPAGZVLINCPJEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC=C1CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10214651 | |

| Record name | 3-Methylhistamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10214651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3-Methylhistamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001861 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

644-42-8 | |

| Record name | 3-Methylhistamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=644-42-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methylhistamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000644428 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methylhistamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10214651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Methylhistamine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XAF2U6Z4G7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-Methylhistamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001861 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Significance As a Major Histamine Metabolite in Biological Systems

Histamine (B1213489) is a critical signaling molecule involved in numerous physiological processes, including immune responses, neurotransmission, and gastric acid secretion wikipedia.org. Its biological activity necessitates tightly regulated levels, achieved through specific metabolic pathways. 3-Methylhistamine, specifically Nτ-methylhistamine, is a primary product of histamine metabolism, formed by the action of histamine N-methyltransferase (HNMT) ontosight.aiathenslab.grwikipedia.org. This enzymatic methylation converts histamine into Nτ-methylhistamine, which is considered a biologically inactive metabolite wikipedia.org.

The methylation pathway is a significant route for histamine degradation, particularly in the central nervous system (CNS) where it is the predominant metabolic pathway wikipedia.orgnih.gov. This process is essential for regulating histamine levels and preventing excessive signaling that could lead to adverse effects ontosight.ai. Nτ-methylhistamine, along with other metabolites like N-methylimidazole acetic acid (MIAA) and imidazole (B134444) acetic acid (IAA), is excreted in urine, serving as a potential biomarker for histamine turnover and activity athenslab.grtargetmol.com. Research indicates that urinary levels of Nτ-methylhistamine can serve as a reliable indicator of histamine release, often being less susceptible to pre-analytical artifacts than direct histamine measurements targetmol.comtandfonline.com.

Overview of Its Role in Histaminergic Homeostasis and Signaling Pathways

The formation of Nτ-methylhistamine contributes to histaminergic homeostasis by effectively clearing active histamine (B1213489) from biological systems ontosight.aiwikipedia.org. By reducing the concentration of free histamine, Nτ-methylhistamine helps to maintain a balance in histamine signaling. While Nτ-methylhistamine is largely considered inactive, it retains some ability to bind to histamine receptors, albeit with lower affinity and efficacy compared to histamine itself wikipedia.orgwikipedia.org. Depending on the receptor subtype and cellular context, Nτ-methylhistamine may act as a partial agonist or antagonist, potentially modulating histamine's effects rather than directly mediating them wikipedia.org.

Histaminergic neurons in the brain, primarily located in the hypothalamus, project throughout the CNS and play a role in regulating various homeostatic processes, including sleep-wake cycles, feeding behavior, and attention frontiersin.orgphysiology.org. While the direct role of Nτ-methylhistamine in these signaling pathways is limited due to its low activity, its presence as a metabolite is indicative of histamine turnover. Changes in the concentrations of Nτ-methylhistamine have been observed in conditions affecting histamine metabolism, such as in knockout mice lacking histamine H3 receptors, where altered levels suggest a disruption in histamine release and turnover jci.org.

Distinctions in Methylhistamine Isomers and Their Research Relevance

Biosynthetic Pathways of Histamine Precursors

Histamine, the precursor to this compound, is synthesized in mammals through a single-step enzymatic reaction catalyzed by L-histidine decarboxylase (HDC) wikipedia.orgresearchgate.net. This enzyme converts the amino acid L-histidine into histamine and carbon dioxide wikipedia.orgontosight.aiontosight.ai. HDC is a pyridoxal (B1214274) phosphate-dependent enzyme and is considered the primary source of histamine in most mammals wikipedia.orgontosight.ai. Histamine is an important biogenic amine with roles in neurotransmission, gastric acid secretion, and immune responses wikipedia.orgnih.gov. It is stored in granules within mast cells, basophils, and in the synaptic vesicles of histaminergic neurons wikipedia.orgwikipedia.org.

Formation of this compound via Histamine N-Methyltransferase (HNMT)

This compound, specifically Nτ-methylhistamine, is formed when histamine undergoes Nτ-methylation. This process is primarily mediated by the enzyme Histamine N-Methyltransferase (HNMT) wikipedia.orgontosight.aiwikidoc.orgbio-techne.comsigmaaldrich.comontosight.ai. HNMT is a cytosolic enzyme found in various mammalian tissues and plays a crucial role in the inactivation and metabolism of histamine wikipedia.orgwikidoc.orgontosight.aibiovis.eu.

Enzymatic Mechanism of HNMT Activity

HNMT catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM-e) to the Nτ position of the imidazole ring of histamine wikipedia.orgontosight.aiwikidoc.orgbio-techne.comsigmaaldrich.comeurofinsdiscovery.com. This reaction results in the formation of Nτ-methylhistamine and S-adenosyl-L-homocysteine (SAH) wikipedia.orgsigmaaldrich.com. The enzyme possesses a two-domain structure: a methyltransferase (MTase) domain that binds the cofactor SAM-e and contains the active site, and a substrate-binding domain that interacts with histamine wikipedia.org. The methylation of histamine by HNMT is a critical step in terminating histamine's biological activity, particularly its role as a neurotransmitter in the central nervous system (CNS), where HNMT is the sole enzyme responsible for this inactivation wikipedia.orgbio-techne.comontosight.ainih.govmthfrsupport.com.au.

Cofactor Requirements for HNMT (e.g., S-adenosyl-L-methionine)

The primary cofactor required for HNMT activity is S-adenosyl-L-methionine (SAM-e) wikipedia.orgwikidoc.orgbio-techne.comsigmaaldrich.comontosight.aibiovis.eueurofinsdiscovery.commthfrsupport.com.au. SAM-e serves as the methyl group donor in the methylation of histamine. The availability and proper functioning of the methionine/homocysteine and folate cycles, along with vitamins B12, B9, and B2, are indirectly crucial for HNMT activity as they support SAM-e synthesis biovis.eu.

Tissue and Species Distribution of HNMT Expression

HNMT is widely expressed across vertebrate species, including mammals, birds, reptiles, amphibians, and fishes, but is not found in invertebrates or plants wikipedia.orgnih.govresearchgate.net. In humans, HNMT protein is predominantly localized to the nucleoplasm and cytosol, and also to the centrosome wikipedia.org. It is present in a broad range of tissues, with particularly high mRNA and protein expression observed in the kidney and liver wikipedia.orgmthfrsupport.com.aunih.govnih.govmdpi.comproteinatlas.org. Substantial expression is also found in the spleen, prostate, ovary, colon, and spinal cord wikipedia.orgnih.govnih.gov. Lower levels of expression are detected in the heart, brain, placenta, lung, stomach, and small intestine wikipedia.orgnih.govmdpi.com. Within the brain, HNMT is found in neurons and glia, playing a vital role in regulating neurotransmission wikipedia.orgmdpi.com. In rodents, HNMT mRNA expression is detected in the brain, kidney, and liver, with particularly high signals in the rat kidney researchgate.netnih.gov.

Table 1: Tissue Distribution of HNMT Expression in Humans

| Tissue/Organ | Expression Level | References |

| Kidney | High | wikipedia.orgmthfrsupport.com.aunih.govnih.gov |

| Liver | High | wikipedia.orgmthfrsupport.com.aunih.govnih.gov |

| Spleen | Substantial | wikipedia.orgnih.gov |

| Prostate | Substantial | wikipedia.orgnih.govnih.gov |

| Ovary | Substantial | wikipedia.orgnih.govnih.gov |

| Colon | Substantial | wikipedia.orgnih.govnih.gov |

| Spinal cord | Substantial | wikipedia.orgnih.govnih.gov |

| Brain | Lower | wikipedia.orgnih.govmdpi.com |

| Heart | Lower | wikipedia.orgnih.gov |

| Placenta | Lower | wikipedia.orgnih.gov |

| Lung | Lower | wikipedia.orgnih.gov |

| Stomach | Lower | wikipedia.orgnih.gov |

| Thyroid gland | High | wikipedia.org |

| Duodenum | High | wikipedia.org |

| Trachea | High | wikipedia.orgnih.gov |

| Bronchus | High | wikipedia.orgnih.gov |

| Skin | High | wikipedia.org |

| Jejunum | Detected | nih.gov |

| Enteric glia | Expresses | mdpi.com |

| Neurons (CNS) | Expresses | wikipedia.orgmdpi.com |

Regulation of HNMT Activity and Gene Expression

The activity of HNMT is influenced by genetic factors, including common single nucleotide polymorphisms (SNPs) in the HNMT gene nih.govlifecodegx.comresearchgate.netmybiosource.com. One such polymorphism (Thr105Ile) is associated with significantly lower HNMT activity and protein levels nih.govlifecodegx.com. HNMT activity is also regulated by the availability of its cofactor, SAM-e, which can be affected by methylation status and demand from other methylation processes biovis.eulifecodegx.com. Furthermore, certain biogenic amines, such as serotonin and tryptamine, have been shown to inhibit HNMT activity competitively with respect to histamine nih.gov. The gene expression of HNMT can be influenced by transcription factors, and there is evidence of negative feedback regulation where the product, Nτ-methylhistamine, can inhibit HNMT gene expression wikipedia.orgbiovis.eu.

Degradation Pathways of this compound

While histamine is primarily metabolized by HNMT and diamine oxidase (DAO), the degradation pathways of this compound (Nτ-methylhistamine) are less extensively detailed in the provided search results. However, it is indicated that Nτ-methylhistamine, the product of HNMT activity, can be further processed. Specifically, Nτ-methylhistamine is a substrate for monoamine oxidase B (MAO-B) and semicarbazide-sensitive amine oxidases (SSAOs), such as diamine oxidase (DAO) wikipedia.orgsigmaaldrich.com. These enzymes convert Nτ-methylhistamine into tele-methylimidazoleacetic acid (t-MIAA) after an intermediate aldehyde stage sigmaaldrich.com. Methylated histamine metabolites, including those derived from this compound, are generally excreted in the urine wikipedia.orgsigmaaldrich.com.

Role in Histamine Turnover and Clearance

This compound, also known as tele-methylhistamine (t-MH), is the primary metabolite of histamine in the brain. nih.govfrontiersin.org Its formation is a critical step in the termination of histaminergic signaling. Unlike other monoamine neurotransmitters, such as serotonin or dopamine, histamine does not have a high-affinity reuptake system to clear it from the synaptic cleft. nih.gov Instead, its inactivation is primarily enzymatic.

The enzyme histamine N-methyltransferase (HNMT) is responsible for the conversion of histamine to the inactive this compound. nih.govfrontiersin.org This process of methylation of the imidazole nucleus is the main pathway for histamine clearance in the central nervous system. frontiersin.orgnih.gov The resulting this compound is then further metabolized by monoamine oxidase B (MAO-B) into tele-methylimidazoleacetic acid. rug.nlnih.gov

The regulation of histamine levels is also influenced by cellular transport. Research has shown that the mast cell clock, a biological timing mechanism, temporally regulates the expression of organic cation transporter 3 (OCT3), which is involved in histamine transport. researchgate.net This circadian regulation of OCT3 expression contributes to the daily variations observed in plasma histamine levels. researchgate.net

The rapid clearance of histamine via methylation to this compound has significant implications for the dynamics of histaminergic neurotransmission. This inactivation process ensures that histamine signaling is tightly controlled, both spatially and temporally. The activity of the histaminergic system is also modulated by presynaptic autoreceptors, specifically the histamine H3 receptor (H3R). nih.govphysiology.org When histamine levels in the synapse are high, histamine binds to these H3 autoreceptors on the histaminergic neurons themselves, initiating a negative feedback loop that reduces further synthesis and release of histamine. nih.govnih.gov

The rate of this compound formation is therefore directly linked to the activity of these autoregulatory mechanisms. High turnover, as indicated by high this compound levels, reflects a dynamic system where histamine is being actively released and then cleared, a process that is itself modulated by the H3 receptor to maintain equilibrium in neurotransmission. nih.gov

Research Applications of Nα-Methylhistamine as a Histamine H3 Receptor (H3R) Ligand

Nα-Methylhistamine (also known as N(alpha)-methylhistamine) is a structural isomer of this compound. It is a potent and selective agonist for the histamine H3 receptor and is widely used as a research tool to probe the function of this receptor. nih.govnih.gov The (R)-alpha-methylhistamine enantiomer is particularly potent at H3 receptors. nih.gov

In research, radiolabeled Nα-methylhistamine (e.g., [3H]Nα-methylhistamine) is frequently used in competitive binding assays. nih.govnih.gov These assays are essential for determining the binding affinity of newly synthesized compounds for the H3 receptor. In this setup, researchers measure the ability of a test compound to displace the bound [3H]Nα-methylhistamine from H3 receptors, which allows for the calculation of the test compound's affinity (Ki value). nih.gov

Functional studies also utilize Nα-methylhistamine to investigate the physiological roles of H3 receptor activation. For example, it has been used to demonstrate that H3 receptor activation can inhibit the release of serotonin (5-HT) from brain neurons and mast cells. nih.gov In studies on gastric mucosa, (R)-alpha-methylhistamine was shown to increase cell proliferation, an effect that was reversible by H3 receptor antagonists. nih.gov These applications highlight the value of Nα-methylhistamine as a selective agonist for elucidating the complex roles of the H3 receptor in both the central nervous system and peripheral tissues. nih.govnih.govnih.gov

| Application Type | Specific Use | Finding/Purpose | Reference |

|---|---|---|---|

| Radioligand Binding Assay | Used as the radioligand ([3H]Nα-methylhistamine) in competition assays. | To determine the binding affinity (Ki) of novel compounds for the human H3 receptor. | nih.govnih.gov |

| Functional CNS Studies | Administered as an H3R agonist to investigate effects on brain cells. | Shown to inhibit serotonin release from brain neurons and mast cells, suggesting a role in managing neuroinflammatory disorders like migraines. | nih.gov |

| Peripheral Tissue Studies | Used to study H3R effects on rat gastric mucosa. | Demonstrated that H3R activation promotes cell proliferation and differentiation. | nih.gov |

Characterization as a Selective H3R Agonist

This compound, particularly its stereoisomer (R)-α-methylhistamine (RAMH), is a well-characterized and potent agonist for the histamine H3 receptor (H3R). imperfectpharmacy.in The H3R was initially identified as a presynaptic autoreceptor that modulates the synthesis and release of histamine within the central nervous system (CNS). nih.gov The development of selective ligands like (R)-α-methylhistamine was crucial in the early pharmacological exploration of this receptor. imperfectpharmacy.in

Studies comparing various histamine-related compounds have consistently demonstrated the high affinity and selectivity of (R)-α-methylhistamine for the H3R. For instance, its potency often exceeds that of histamine itself and other agonists like imetit (B1201578) in various experimental models. rupahealth.com In contrast, its enantiomer, (S)-(+)-α-methylhistamine (SAMH), typically shows significantly lower affinity for the H3R, highlighting a clear stereoselectivity in receptor binding. gu.se This selectivity makes (R)-α-methylhistamine an invaluable tool for differentiating H3R-mediated effects from those of other histamine receptor subtypes (H1R, H2R, and H4R). nih.gov While primarily known for its H3R agonism, N-α-methylhistamine has also been shown to act as a potent agonist at H2 receptors in some experimental systems. nih.gov

Application in H3R Binding Assays and Receptor Expression Studies (e.g., using radioligands)

Radiolabeled forms of methylhistamine, such as [³H]N-α-methylhistamine ([³H]NAMH), have been instrumental in studying the H3 receptor. nih.gov These radioligands are widely used in competition binding assays to determine the affinity (Ki values) of new, unlabeled compounds for the H3R. In these assays, the ability of a test compound to displace the bound [³H]NAMH from cell membranes expressing the H3R is measured, allowing for the quantification of its binding affinity. nih.gov Such assays have been fundamental in the pharmacological characterization of hundreds of potential H3R-targeted drugs. imperfectpharmacy.in

These binding studies are performed on membranes prepared from various sources, including rodent brain tissue and cultured cell lines engineered to express specific H3R isoforms. nih.govnih.gov Beyond determining affinity, radioligands like [³H]NAMH are also used in receptor autoradiography to map the distribution and density of H3 receptors in different brain regions. These studies have revealed high H3R expression in areas like the cortex, hypothalamus, and striatum, providing anatomical clues to the receptor's function. nih.gov

While agonist radioligands like [³H]NAMH are effective, their use can sometimes be complicated by factors such as receptor internalization. gu.se Consequently, antagonist radioligands have also been developed and are frequently used in parallel to provide a comprehensive understanding of ligand-receptor interactions. nih.govnih.gov

Investigations into H3R-Mediated Signaling and Regulation of Neurotransmitter Release

The histamine H3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o protein. testcatalog.org Activation of H3R by an agonist like (R)-α-methylhistamine leads to the inhibition of adenylyl cyclase, which decreases intracellular cyclic AMP (cAMP) levels. nih.gov This signaling cascade is a key mechanism through which the H3R exerts its inhibitory control over neurotransmitter release. nih.gov

The H3R functions as both an autoreceptor on histaminergic neurons and a heteroreceptor on other types of neurons. testcatalog.orgnih.gov

As an Autoreceptor: Agonists like (R)-α-methylhistamine inhibit the synthesis and release of histamine from histaminergic nerve terminals, creating a negative feedback loop. imperfectpharmacy.innih.gov

As a Heteroreceptor: The H3R is located on the presynaptic terminals of various non-histaminergic neurons, where its activation inhibits the release of a wide array of neurotransmitters. testcatalog.orgnih.gov This broad regulatory role has been a major focus of H3R research.

Experimental evidence, often using agonists like (R)-α-methylhistamine to stimulate the receptor, has demonstrated H3R-mediated inhibition of the following neurotransmitters:

Acetylcholine (ACh): H3R activation inhibits ACh release in brain regions like the cortex and hippocampus. nih.govmayocliniclabs.com

Dopamine: Studies in striatal slices have shown that H3R agonists can inhibit dopamine release. nih.govmayocliniclabs.com

Noradrenaline (Norepinephrine): H3R activation has been shown to decrease noradrenaline release in the brain cortex. nih.govrupahealth.com

Serotonin: The release of serotonin is also under the inhibitory control of presynaptic H3Rs. nih.govrupahealth.com

Glutamate and GABA: The H3R has been shown to modulate the release of the brain's primary excitatory (glutamate) and inhibitory (GABA) neurotransmitters. testcatalog.orgnih.gov

The table below summarizes the neurotransmitters modulated by H3R activation.

| Neurotransmitter | Effect of H3R Agonist | Brain Region Examples | Citations |

| Histamine | Inhibition | Cortex, Hypothalamus | mayocliniclabs.com, nih.gov |

| Acetylcholine | Inhibition | Cortex, Hippocampus | mayocliniclabs.com, nih.gov |

| Dopamine | Inhibition | Striatum | mayocliniclabs.com, nih.gov |

| Noradrenaline | Inhibition | Cortex | rupahealth.com, nih.gov |

| Serotonin | Inhibition | Cortex | rupahealth.com, nih.gov |

| Glutamate | Inhibition | Various | testcatalog.org |

| GABA | Inhibition | Basal Ganglia | nih.gov |

Studies on H3R Constitutive Activity

A significant feature of the histamine H3 receptor is its ability to exhibit constitutive activity. imperfectpharmacy.inaaaai.org This means the receptor can signal and exert an inhibitory tone on neurotransmitter release even in the absence of an agonist. aaaai.org This baseline activity is particularly evident in the native receptor in the brain. imperfectpharmacy.in

In studies of constitutive activity, agonists like (R)-α-methylhistamine serve as important reference compounds. While agonists activate the receptor to produce a biological effect, a class of ligands known as "inverse agonists" can bind to the receptor and suppress its constitutive activity, leading to an effect opposite to that of an agonist (e.g., increased histamine release). imperfectpharmacy.inaaaai.org The effects of (R)-α-methylhistamine (further inhibition) are contrasted with those of inverse agonists (disinhibition or activation) to quantify the level of constitutive activity in a given system. aaaai.org This concept has been critical in drug development, as many compounds initially classified as H3R antagonists were later found to be inverse agonists, and their efficacy in vivo is thought to depend on their ability to reverse this constitutive brake on histaminergic neurons. imperfectpharmacy.in

Functional Assays for H3R Pharmacology

The pharmacological properties of this compound and other H3R ligands are investigated using a variety of functional assays that measure the cellular consequences of receptor binding. These assays go beyond the binding itself to quantify the functional potency (e.g., EC₅₀) and efficacy of a compound.

Commonly used functional assays include:

cAMP Assays: Since H3R activation inhibits adenylyl cyclase, measuring the reduction in forskolin-stimulated cAMP levels is a standard method to assess agonist activity. nih.govnih.gov N-α-methylhistamine has been shown to dose-dependently stimulate cAMP production in cells expressing H2 receptors, an effect inhibited by an H2 antagonist, but also to inhibit cAMP via H3 receptors. nih.govnih.gov

GTPγS Binding Assays: This assay measures the activation of G proteins upon receptor stimulation. Agonists promote the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit, providing a direct measure of receptor activation. The potency of agonists like histamine and (R)-α-methylhistamine can differ between H3R isoforms in these assays. mayocliniclabs.com

Reporter Gene Assays: These assays are often used for screening new compounds. Cells expressing the H3R are co-transfected with a reporter gene (e.g., luciferase) under the control of a cAMP-responsive element (CRE). An H3R agonist will inhibit forskolin-induced reporter gene expression, providing a measurable signal of receptor activation. nih.gov

Neurotransmitter Release Assays: As described previously, measuring the inhibition of pre-loaded radiolabeled neurotransmitters (e.g., [³H]histamine or [³H]acetylcholine) from brain slices or synaptosomes is a classic functional assay for H3R activity. mayocliniclabs.com

Mechanistic Studies in Immune Response Pathways

Association with Immune System Regulation in Experimental Models

Studies have identified tele-methylhistamine within purified mast cell preparations, where its release correlates with histamine release upon stimulation. nih.gov This suggests it is stored in mast cell granules alongside histamine. nih.gov However, histamine methyltransferase, the enzyme that produces this compound, has not been detected in mast cells, indicating the compound is likely taken up from the extracellular environment rather than being synthesized in place. nih.gov

The direct immunomodulatory actions of this compound itself, independent of its role as a metabolite, are less characterized than its effects in the CNS. Histamine's broader effects on immune cells, such as T-lymphocytes, are mediated by a complex interplay between H1, H2, and H4 receptors. nih.gov For example, histamine can modulate T-cell proliferation and cytokine secretion, with different receptor subtypes often having opposing effects. nih.gov While this compound is a potent H3R agonist and a weaker H2R agonist, its specific contribution to regulating immune pathways in vivo, beyond being a marker of histamine release, requires further investigation. nih.gov

Response to Immunological Stimuli in Research Settings

In research settings, the measurement of histamine and its metabolites is a key method for investigating inflammatory and allergic responses. Histamine is a potent mediator released from mast cells and basophils during local immune responses, such as those triggered by allergens. nih.govwikipedia.org The release of histamine initiates a cascade of events, including vasodilation and increased capillary permeability, which helps immune cells reach the site of infection or injury. wikipedia.org

The body metabolizes histamine rapidly, primarily through two pathways: N-methylation by histamine N-methyltransferase (HNMT) and oxidative deamination by diamine oxidase (DAO). nih.govwikipedia.org The methylation pathway produces N-methylhistamine, which is considered a stable and major metabolite of histamine. leedsth.nhs.uk Consequently, urinary levels of N-methylhistamine are often used as reliable biomarkers for systemic histamine release and mast cell activation in response to immunological stimuli. leedsth.nhs.uktestcatalog.orgaaaai.org

Research has shown a direct correlation between immunological challenge and the levels of histamine metabolites.

Allergic Reactions: In patients with gastrointestinal food allergies, the urinary excretion of histamine and its metabolite, N-methylhistamine, was significantly higher during an unrestricted diet compared to healthy controls, reflecting an increased release of histamine in response to offending foods. nih.gov

Asthma: Studies have measured histamine and N-methylhistamine (specifically the 1-methylhistamine isomer) levels in the urine of patients with bronchial asthma, noting that the concentrations of both compounds increased following an asthma attack. nih.gov

Mast Cell Activation: Conditions characterized by increased mast cell activity, such as mastocytosis, are associated with elevated production of histamine and, consequently, increased concentrations of its metabolites like N-methylhistamine in urine. testcatalog.orgnih.gov

While much of the research focuses on N-tele-methylhistamine (1-methylhistamine) as the primary metabolite measured, this compound (N-tau-methylhistamine) is also a product of histamine metabolism. nih.govnih.gov However, its detection and quantification in response to immune stimuli are less commonly reported in the literature. One study attempting to separate histamine and its methylated isomers by capillary electrophoresis did not detect Nα-methylhistamine (a term for a methylated histamine isomer) in urine samples from a healthy volunteer or an asthma patient, while 1-methylhistamine was readily measured. nih.gov This suggests that under these specific conditions, it is either produced in much lower quantities or metabolized differently than the more abundant 1-methylhistamine isomer.

Broader Metabolic Network Interactions (e.g., histidine metabolism, metabolic remodeling)

The metabolic pathways of this compound are intrinsically linked to broader metabolic networks, most notably histidine metabolism and the processes that govern metabolic remodeling.

Histamine itself is synthesized directly from the essential amino acid L-histidine through decarboxylation, a reaction catalyzed by the enzyme L-histidine decarboxylase. nih.govmdpi.com Therefore, the entire pool of histamine and its subsequent metabolites, including this compound, is directly dependent on the availability and metabolism of histidine. mdpi.comnih.gov

The primary degradation pathway for histamine in many tissues involves the enzyme Histamine N-methyltransferase (HNMT). wikipedia.orgiarc.fr This enzyme catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to histamine, yielding N-methylhistamine. wikipedia.orgnih.gov This process connects histamine metabolism to several critical cellular functions:

One-Carbon Metabolism: The reliance on SAM as a methyl donor links histamine degradation to the folate and methionine cycles, which are central to cellular methylation reactions for DNA, proteins, and other molecules. nih.gov

Energy Metabolism: The further breakdown of N-methylhistamine is carried out by monoamine oxidase B (MAO-B), an enzyme located on the outer mitochondrial membrane. nih.gov This ties histamine metabolism to mitochondrial function and cellular energy regulation.

Research also indicates that histamine can influence metabolic remodeling, which is the adjustment of metabolic pathways by cells in response to stimuli. nih.gov Histamine has been shown to potentially influence the shift from aerobic to anaerobic glucose metabolism by affecting key regulatory enzymes. nih.gov Through its receptors, histamine can impact signaling pathways involved in glucose and nitrogen uptake, as well as mitochondrial function. nih.gov While these effects are attributed to histamine itself, its metabolic products like this compound are part of this broader regulatory network.

A less common pathway for the formation of a methylhistamine involves the decarboxylation of L-3-methylhistidine. nih.gov 3-methylhistidine is an amino acid derivative formed by the methylation of histidine residues within muscle proteins like actin and myosin. mdpi.comrupahealth.com Its release into circulation is primarily a result of muscle protein catabolism, making it a recognized biomarker for muscle breakdown. mdpi.comrupahealth.comcreative-proteomics.com The potential for this muscle-derived 3-methylhistidine to be decarboxylated into this compound provides a distinct metabolic link between muscle protein turnover and the histaminergic system. nih.gov

The table below summarizes key research findings related to the metabolic interactions of histamine and its metabolites.

| Finding Category | Key Research Finding | Implication | Reference(s) |

| Histidine Precursor | Histamine is synthesized from the amino acid L-histidine. | The availability of histamine and its metabolites is tied to histidine metabolism. | nih.govmdpi.com |

| Methylation Pathway | Histamine is methylated by HNMT using S-adenosyl-L-methionine (SAM) as a methyl donor. | Links histamine degradation to one-carbon metabolism, including folate and methionine cycles. | wikipedia.orgnih.gov |

| Mitochondrial Link | The histamine metabolite N-methylhistamine is a substrate for the mitochondrial enzyme MAO-B. | Connects histamine metabolism to mitochondrial function and cellular energy pathways. | nih.gov |

| Metabolic Remodeling | Histamine can influence key regulators of glucose metabolism. | Suggests a role for the histaminergic system in broader metabolic reprogramming of cells. | nih.gov |

| Muscle Metabolism Link | 3-methylhistidine, a marker for muscle protein breakdown, can be a precursor to a form of methylhistamine. | Provides a potential link between muscle catabolism and the histamine metabolic network. | mdpi.comnih.govrupahealth.com |

Analytical Methodologies for Quantification and Detection in Research Specimens

Sample Preparation Techniques for Biological Matrices (e.g., CSF, urine, tissue homogenates)

Effective sample preparation is a critical first step to remove interfering substances and concentrate the analyte of interest. The choice of technique depends on the biological matrix and the subsequent analytical method.

For matrices like urine and cerebrospinal fluid (CSF) , which are relatively clean, sample preparation can be minimal, often involving dilution and centrifugation. tiaft.org In some methods, urine samples are diluted with a phosphate (B84403) buffer, heated to denature proteins, and then centrifuged. sci-hub.se A simple and high-throughput approach for CSF involves a one-step protein precipitation with acetonitrile (B52724) containing internal standards, followed by centrifugation. waters.comlcms.cz

Tissue homogenates , being more complex, require more extensive preparation. A common method involves homogenization in a solution like perchloric acid to precipitate proteins, followed by centrifugation to separate the supernatant containing the analytes. nih.gov

Solid-phase extraction (SPE) is another widely used technique for cleaning up and concentrating 3-Methylhistamine from various biological samples. ub.edu

Chromatographic Separation Techniques

Chromatography is central to separating this compound from other endogenous compounds in the sample extract before detection.

High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the determination of this compound. ub.edu Reversed-phase HPLC, often using a C18 column, is frequently employed. nih.gov To enhance retention and separation of the polar this compound molecule, ion-pairing agents like sodium octanesulfonate can be added to the mobile phase. nih.gov One method successfully separated histamine (B1213489) and N-methylhistamine from rat brain extracts using a C18 column with a mobile phase of sodium phosphate buffer containing sodium dodecyl sulphate and methanol. nih.gov

Ultra-High Performance Liquid Chromatography (UHPLC) offers significant advantages over traditional HPLC, including higher resolution, increased sensitivity, and faster analysis times. ub.edu This is achieved by using columns with smaller particle sizes (typically sub-2-µm). A UHPLC method coupled with fluorimetric detection has been developed for the rapid determination of histamine and methylhistamine in human urine, achieving separation in less than 11 minutes. ub.edu Hydrophilic Interaction Liquid Chromatography (HILIC) is particularly well-suited for the separation of polar compounds like this compound and has been successfully used in UHPLC methods for its quantification in CSF. waters.comlcms.cz

Gas Chromatography (GC), often coupled with mass spectrometry (GC-MS), provides high sensitivity and specificity for the analysis of this compound. nih.govnih.gov Due to the non-volatile nature of this compound, a derivatization step is necessary to convert it into a more volatile compound suitable for GC analysis. researchgate.net For instance, N-alpha-Heptafluorobutyryl-N-tau-ethoxycarbonylhistamine derivatives have been used for GC-MS analysis. nih.gov An assay using GC-electron capture mass spectrometry has been developed for N(alpha)-methylhistamine, a synonym for this compound, with a limit of detection of 50 pg/ml in plasma and gastric juice. nih.gov

Detection Methods

Following chromatographic separation, a sensitive and selective detection method is required for accurate quantification.

Fluorometric detection is a highly sensitive method for quantifying this compound. Since this compound is not naturally fluorescent, a pre-column or post-column derivatization step is required to attach a fluorescent tag to the molecule. shimadzu.com o-phthalaldehyde (B127526) (OPA) is a widely used derivatizing agent that reacts with primary amines, like the one in this compound, in the presence of a thiol to form a highly fluorescent isoindole derivative. nih.govresearchgate.netnih.gov This reaction is rapid and allows for the sensitive detection of this compound in various biological samples, including brain microdialysates and urine. ub.edunih.gov The stability of the OPA-derivative can be a concern, but methods have been developed to create stable derivatives for reliable quantification. nih.gov

Below is an interactive table summarizing the analytical methodologies for this compound:

| Analytical Step | Technique | Description | Biological Matrices | Key Considerations |

| Sample Preparation | Protein Precipitation | Use of acids (e.g., perchloric acid) or organic solvents (e.g., acetonitrile) to remove proteins. | CSF, Urine, Tissue Homogenates | Simple, but may lead to co-precipitation of analytes. |

| Solid-Phase Extraction (SPE) | Utilizes a solid sorbent to isolate the analyte from the sample matrix. | Urine, CSF | Can provide cleaner extracts and analyte concentration. | |

| Chromatographic Separation | High-Performance Liquid Chromatography (HPLC) | Employs a liquid mobile phase and a solid stationary phase to separate components. | CSF, Urine, Tissue Homogenates | Robust and widely available. Ion-pairing agents may be needed. |

| Ultra-High Performance Liquid Chromatography (UHPLC) | Uses columns with smaller particles for faster and more efficient separations. | CSF, Urine | Higher sensitivity and throughput compared to HPLC. | |

| Gas Chromatography (GC) | Separates volatile compounds in a gaseous mobile phase. | Plasma, Gastric Juice | Requires derivatization to increase volatility. High sensitivity. | |

| Detection | Fluorometric Detection (FL) with OPA Derivatization | The analyte is reacted with o-phthalaldehyde to form a fluorescent product that is then detected. | CSF, Urine, Brain Microdialysate | Highly sensitive but requires a derivatization step. |

Electrochemical Detection (ECD)

Electrochemical detection, often coupled with high-performance liquid chromatography (HPLC), offers a sensitive method for the analysis of this compound. This technique relies on the electrochemical properties of the analyte, which can be oxidized or reduced at an electrode surface.

One developed HPLC-amperometry method enables the simultaneous measurement of histamine and N(τ)-methylhistamine (a tautomer of this compound). nih.govsigmaaldrich.com The methodology involves a precolumn derivatization step using o-phthalaldehyde (OPA) and sodium sulfite, which converts the amines into electrochemically active N-alkyl-1-isoindole sulfonate derivatives. nih.govsigmaaldrich.com Following separation on an HPLC system, the derivatives are quantified by an amperometric detector. This approach has demonstrated a low limit of detection, reaching 0.125 picomoles for N(τ)-methylhistamine, making it suitable for analyzing samples with low concentrations of the analyte. nih.govsigmaaldrich.com

Another liquid chromatographic method with electrochemical detection has been established for the simultaneous quantification of histamine and Nτ-methylhistamine in rat brain tissue. nih.gov This method utilizes the water-soluble Bolton–Hunter reagent for derivatization. The derivatives are then quantified using an electrochemical detector, with detection limits reported to be 0.2 pmol for Nτ-methylhistamine. nih.gov

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS)

Mass spectrometry has become a cornerstone in bioanalytical chemistry due to its high selectivity and sensitivity. When coupled with chromatographic separation techniques, it provides powerful tools for the definitive identification and quantification of this compound in complex biological samples.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) are widely employed for the analysis of this compound and other histamine metabolites. lcms.cznih.govnih.gov These methods offer rapid and highly sensitive quantification, often with minimal sample preparation. nih.gov

Hydrophilic interaction liquid chromatography (HILIC) is frequently the separation technique of choice for polar analytes like this compound, as it provides better retention compared to traditional reversed-phase chromatography. lcms.cznih.govwaters.com One UHPLC-MS/MS assay was developed for the simultaneous analysis of histamine and its major metabolite, tele-methylhistamine, in human cerebrospinal fluid. sigmaaldrich.com This method involved derivatization of the primary amines, followed by a rapid 3.5-minute separation on a C18 column. sigmaaldrich.com

Another HILIC-MS/MS method was developed for the quantification of histamine and its main metabolites, including methylhistamine, in human urine samples. nih.gov The sample preparation for this method is remarkably simple, requiring only a dilution of the urine with acetonitrile. nih.gov A study utilizing an online solid-phase extraction LC-MS/MS system for urinary histamine and N-methylhistamine reported a limit of quantification for N-methylhistamine at 0.53 nmol/L. nih.gov

The high sensitivity of these methods is exemplified by a validated assay for histamine and 1-methylhistamine (B192778) in rat brain microdialysates, which achieved low limits of quantitation of 84.5 pg/mL for 1-methylhistamine using only a 10 μL sample volume. nih.gov

Gas chromatography-mass spectrometry (GC-MS) represents another robust platform for the analysis of this compound, although it typically requires a derivatization step to increase the volatility and thermal stability of the analyte. mdpi.com

A GC-MS assay was developed for the histamine H3 receptor agonist, Nα-methylhistamine, a structural isomer of this compound. nih.gov This method demonstrated a limit of detection of 50 pg/ml in plasma and gastric juice. nih.gov In another study, derivatization with pentafluoropropionic anhydride (B1165640) (PFPA) was investigated for the GC-MS analysis of histamine and other biogenic amines. mdpi.com The conditions for derivatization and the choice of solvent were found to be critical for reliable quantification. mdpi.com The derivatized histamine is often analyzed in the selected ion monitoring (SIM) mode to enhance sensitivity and selectivity. mdpi.com

Enzyme Immunoassay (EIA)

Enzyme immunoassays, particularly the enzyme-linked immunosorbent assay (ELISA), are widely used for the quantification of various biomolecules. While specific commercial EIAs for this compound are less common, the cross-reactivity of histamine EIAs with this compound is a critical parameter that determines their specificity.

Several commercially available histamine ELISA kits have been evaluated for their cross-reactivity with related compounds. In many cases, these assays are designed to be highly specific for histamine, with minimal recognition of this compound. For instance, one competitive histamine ELISA kit reported no significant cross-reactivity with this compound. immusmol.com Another enzyme immunoassay for histamine showed a very low relative cross-reactivity of approximately 0.4% with this compound. researchgate.net A different histamine ELISA kit reported a cross-reactivity of 3.62% with this compound dihydrochloride. ibl-international.com

The low cross-reactivity in these assays is a testament to the specificity of the antibodies used, which can distinguish subtle structural differences between histamine and its methylated metabolite. This high specificity is crucial for accurately measuring histamine without interference from this compound.

Method Validation and Performance Parameters

The validation of analytical methods is essential to ensure the reliability, reproducibility, and accuracy of the obtained results. Key performance parameters are rigorously assessed during method validation.

Sensitivity, Detection Limits, and Quantification Limits

The sensitivity of an analytical method is characterized by its limit of detection (LOD) and limit of quantification (LOQ). The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be measured with acceptable precision and accuracy.

The analytical methodologies for this compound and its isomers exhibit a wide range of sensitivities, as detailed in the table below.

| Analytical Method | Analyte | Matrix | Limit of Detection (LOD) / Limit of Quantification (LOQ) | Source |

|---|---|---|---|---|

| HPLC-Electrochemical Detection | N(τ)-Methylhistamine | Biological Samples | LOD: 0.125 pmol | nih.govsigmaaldrich.com |

| HPLC-Electrochemical Detection | Nτ-methylhistamine | Rat Brain | LOD: 0.2 pmol | nih.gov |

| LC-MS/MS | N-methylhistamine | Urine | LOQ: 0.53 nmol/L | nih.gov |

| HILIC-MS/MS | 1-Methylhistamine | Rat Brain Microdialysate | LOQ: 84.5 pg/mL | nih.gov |

| GC-MS | Nα-methylhistamine | Gastric Juice, Plasma | LOD: 50 pg/ml | nih.gov |

| Enzyme Immunoassay (for Histamine) | Histamine | Plasma, Urine | LOD (Plasma): Not explicitly stated, LoB is 0.12 ng/mL | ibl-international.com |

| Enzyme Immunoassay (for Histamine) | Histamine | Any Biological Sample | LOD: 0.2 ng/mL | immusmol.com |

Precision and Accuracy (e.g., coefficients of variation, recovery)

The precision and accuracy of analytical methods are paramount for the reliable quantification of this compound in biological samples. Precision is typically expressed by the coefficient of variation (CV), which measures the relative variability of repeated measurements, while accuracy is often assessed through recovery studies, determining the amount of a known analyte recovered from a sample matrix.

Different analytical techniques have demonstrated high precision in measuring this compound. For instance, a high-performance liquid chromatography (HPLC) method with electrochemical detection reported within-run and between-run coefficients of variation between 2% and 7%. nih.gov When analyzing rat hypothalamic tissue with this method, the CVs for this compound were 5.2%. nih.gov Another study, developing a rapid Ultra High Performance Liquid Chromatography (UHPLC) method with fluorimetric detection for human urine, found that the relative standard deviation was consistently below 5.5%, confirming the method's precision. ub.edu Similarly, an ultra-performance liquid chromatography-tandem mass spectrometry (UPLC™-MS/MS) assay for cerebrospinal fluid analysis showed CVs of less than 11.0% for both repeatability and intermediate precision. nih.gov

Recovery studies are crucial for evaluating the accuracy of an analytical method by assessing the influence of the sample matrix. The aforementioned UHPLC-FL method demonstrated excellent accuracy, with a mean recovery of over 99% for this compound in urine samples. ub.edu This indicates that the method can accurately quantify the compound with minimal interference from other substances in the urine matrix.

Interactive Table: Precision of Various Analytical Methods for this compound Quantification

Linearity and Calibration Strategies (e.g., use of internal standards)

Linearity in an analytical method refers to its ability to produce test results that are directly proportional to the concentration of the analyte within a given range. myadlm.org Establishing a linear calibration curve is a critical step for accurate quantification. researchgate.net For this compound analysis, methods have demonstrated excellent linearity over specific concentration ranges. An HPLC method showed a linearity of 0.999, indicating a strong correlation between signal response and concentration. nih.gov A UPLC™-MS/MS assay was found to be linear across a concentration range of 50-5000 pM for this compound in cerebrospinal fluid. nih.gov Similarly, a liquid chromatography/mass spectrometry (LC/MS) method for a related histamine metabolite reported a linear calibration curve with a coefficient of determination (R²) of 0.9987. researchgate.net

To enhance the accuracy and reliability of quantification, internal standards are frequently employed in calibration strategies. researchgate.net An internal standard is a compound with similar physicochemical properties to the analyte, which is added in a known concentration to both the standards and the samples. It helps to correct for variations in sample preparation and instrumental analysis. nih.gov

In the analysis of this compound, various compounds have been used as internal standards. One study utilized Nα-methylhistamine as an internal standard because it is not naturally present in the biological samples being analyzed (rat brain), ensuring that its signal does not interfere with the endogenous compounds. nih.gov Another method for analyzing cerebrospinal fluid employed N-tele-(R)-α-dimethylhistamine as the internal standard. nih.gov The use of isotopically labeled analogues, such as deuterated standards (e.g., Histamine-D4), is another common and effective strategy, as these standards behave almost identically to the analyte during extraction and ionization, thereby providing superior correction for matrix effects and improving accuracy. fda.govlcms.cz

Interactive Table: Linearity and Internal Standards in this compound Analysis

Application of this compound as an Analytical Standard in Research

Pure this compound serves as a critical analytical standard in various research applications, primarily for the accurate quantification of its endogenous levels in biological specimens. As a primary metabolite of histamine, measuring this compound concentrations provides valuable insights into histamine turnover and metabolism. sigmaaldrich.com

In clinical and experimental research, this compound is used to create calibration curves, which are essential for determining the concentration of the metabolite in unknown samples such as urine, plasma, and cerebrospinal fluid. ub.edunih.gov For example, urinary this compound is a key biomarker for diagnosing and monitoring mast cell activation syndrome and mastocytosis. nih.govmayocliniclabs.com In these diagnostic assays, a certified this compound standard is indispensable for establishing the reference ranges and accurately quantifying patient levels. nih.govquestdiagnostics.com

Research into the central nervous system also relies on this compound standards. Studies investigating the role of histaminergic neurons in conditions like narcolepsy involve the measurement of histamine and this compound in cerebrospinal fluid, a process that requires pure standards for quantification. nih.gov Furthermore, in studies of histamine metabolism, standards of this compound and other metabolites are used to validate analytical methods and to investigate the activity of enzymes like histamine-N-methyltransferase (HMT). sigmaaldrich.comscience.gov The availability of a reliable analytical standard is thus fundamental to ensuring the accuracy and comparability of findings across different studies and laboratories.

Applications in Preclinical and in Vitro Research Models

Metabolomics Research Integrating 3-Methylhistamine Profiling

Metabolomics, the comprehensive study of small molecules within biological systems, offers a functional readout of cellular processes and has increasingly integrated the profiling of specific metabolites like this compound. As a methylated derivative of histamine (B1213489), this compound plays a role in various physiological pathways, and its presence and concentration in biological samples can serve as indicators in diverse research models. Studies have utilized advanced analytical techniques, such as liquid chromatography-high-resolution mass spectrometry (LC-HRMS) and nuclear magnetic resonance (NMR) spectroscopy, to quantify and understand the significance of this compound in different biological contexts.

Research Findings and Applications

Metabolomic investigations have identified this compound in several research areas, providing insights into disease mechanisms and physiological states.

Parkinson's Disease Immunotherapy Models: In studies involving transgenic Parkinson's disease mice treated with immunotherapy, metabolomic analysis of stool samples revealed significant elevations in metabolites associated with immune response, including histamine and its methylated product, this compound nih.govmetabolomicsworkbench.org. These findings, identified through LC-HRMS, suggest that this compound levels may correlate with the immune system's activity or response modulation during therapeutic interventions in neurodegenerative disease models nih.govmetabolomicsworkbench.org.

Central Precocious Puberty (CPP) Studies: Untargeted metabolomics in girls diagnosed with CPP has identified this compound as a key differentially expressed metabolite within the histidine metabolism pathway frontiersin.org. This metabolite was found to be increased approximately three-fold in patients with CPP. This compound is recognized as an indicator of muscle protein breakdown, and its elevated urinary excretion can also reflect physical activity levels or dietary intake of protein-rich foods frontiersin.org.

NMR Metabolomics and Sample Standardization: In the realm of NMR-based metabolomics, precise metabolite profiling is crucial for reproducibility. Research has indicated that factors such as specific gravity (SG) can induce chemical shift perturbations in various metabolites, including histidine and this compound, when analyzing urine samples mdpi.com. These shifts can complicate the accurate clustering and comparison of metabolic features across different samples, underscoring the importance of standardized sample preparation protocols in metabolomic studies mdpi.com.

Opioid Use Disorder (OUD) Investigations: this compound, as a prominent metabolite of histamine, is involved in several physiological functions, including allergy, inflammation, gastric acid secretion, and neurotransmission nih.gov. In metabolomic screening aimed at differentiating individuals with opioid use disorder (OUD) from non-OUD opium users, this compound was identified as a relevant endogenous metabolite. Its presence and potential fluctuations may contribute to understanding the complex metabolic profiles associated with substance use disorders nih.gov.

Data Table: this compound in Metabolomic Profiling Studies

The following table summarizes key findings regarding this compound in various metabolomic research applications:

| Study Context/Condition | Sample Type | Metabolomic Observation of this compound | Quantitative Data / Significance | Associated Biological Role/Pathway | Reference(s) |

| Parkinson's Disease Immunotherapy in Mice | Stool | Elevated | p < 0.05 | Immune response | nih.govmetabolomicsworkbench.org |

| Central Precocious Puberty (CPP) in Girls | Urine | Increased | ~3-fold | Histidine metabolism, muscle protein breakdown | frontiersin.org |

| NMR Metabolomics Sample Processing Standardization | Urine | Chemical Shift Perturbation | Varies with specific gravity | Impact on metabolite profiling reproducibility | mdpi.com |

| Opioid Use Disorder (OUD) Assessment | Various | Identified metabolite | Not quantified in profiling context | Role in biogenic amine metabolism, differentiation of OUD status | nih.gov |

Compound List

this compound

Histamine

Taurine

Triacylglycerol (TG)

Diacylglycerol (DG)

Pregnenolone sulfate (B86663)

Propyl pyrazole (B372694) triol

Histidine

Adrenaline

Tyramine

Tryptophan

Indoleacetic acid

N-methyl-proline

Indolepyruvate

Carnosine

Creatinine

Ureidopropionic acid

Uric acid

PC (18:2/20:0)

PC (20:2/18:0)

PC (18:1/20:1)

PI 32:1

PI 34:3

Mono-isobutyl phthalate (B1215562)

Mono ethyl hexyl phthalate

Thymidine

Cytosine

Thymine

N-formylmethionine

Succinic acid semialdehyde

Acetoacetic acid

3-methyl pyruvic acid

Phenyl glucuronide

Imidazoleacetic acid

1-Methylhistidine

3-Methylhistidine

Future Research Directions and Unanswered Questions

Elucidation of Novel Regulatory Mechanisms of 3-Methylhistamine Metabolism

The metabolic pathway of this compound is primarily governed by the enzymes Histamine (B1213489) N-methyltransferase (HNMT) and Monoamine Oxidase B (MAO-B). nih.gov However, the full spectrum of regulatory mechanisms controlling the activity of these enzymes is yet to be completely understood. Future research will likely focus on identifying novel endogenous and exogenous factors that modulate HNMT and MAO-B activity, thereby influencing this compound levels. This includes exploring the impact of genetic polymorphisms beyond the well-characterized variants, as well as investigating epigenetic modifications and post-translational modifications that may alter enzyme function. nih.gov A deeper understanding of these regulatory networks could reveal new therapeutic targets for conditions associated with aberrant histamine metabolism.

Advanced Structural and Mechanistic Studies of HNMT and MAO-B Interactions

While the individual crystal structures of HNMT and MAO-B have provided valuable insights into their catalytic mechanisms, the potential for direct or indirect interactions between these two key enzymes in histamine metabolism remains an open area of investigation. nih.govnih.gov Future studies employing advanced structural biology techniques, such as cryo-electron microscopy (cryo-EM), could provide high-resolution snapshots of these enzymes in their native cellular environment. Such studies might reveal the formation of a "metabolon," a transient structural-functional complex of sequential enzymes, which could facilitate the efficient channeling of substrates and intermediates. Elucidating the structural basis of their interaction, or lack thereof, is crucial for a comprehensive understanding of this compound metabolism.

Development of More Sensitive and Specific Analytical Tools for Research Applications

Accurate quantification of this compound in various biological matrices is paramount for both basic research and clinical investigations. rupahealth.com Current methods, such as enzyme-linked immunosorbent assays (ELISA) and high-performance liquid chromatography (HPLC), have their limitations in terms of sensitivity and specificity. ldn.demdpi.com The future will likely see the development of novel analytical platforms with enhanced capabilities. These may include advanced mass spectrometry-based techniques for absolute quantification, as well as the creation of highly specific monoclonal antibodies for use in immunoassays. nih.gov Furthermore, the development of biosensors capable of real-time monitoring of this compound levels in vivo would revolutionize our ability to study the dynamics of histamine metabolism in response to various stimuli.

Further Exploration of Nα-Methylhistamine and H3R Interactions in Experimental Models

Nα-Methylhistamine is a potent agonist of the histamine H3 receptor (H3R), a presynaptic autoreceptor that regulates the synthesis and release of histamine and other neurotransmitters. nih.govtargetmol.comrndsystems.com While this interaction is well-established, its precise physiological and pathophysiological consequences, particularly in the central nervous system, require further investigation. nih.govfrontiersin.orguaeu.ac.ae Future research should utilize sophisticated experimental models, including genetically modified animals and advanced neuroimaging techniques, to dissect the downstream signaling pathways activated by Nα-Methylhistamine at the H3R. nih.gov These studies will be critical in determining the therapeutic potential of targeting this interaction for neurological and psychiatric disorders. nih.govresearchgate.net

Integration of this compound Data in Systems Biology Approaches to Histamine Networks

The metabolism of histamine is intricately connected with other metabolic pathways, forming a complex network. nih.gov A systems biology approach, which integrates experimental data with computational modeling, is essential to unravel the emergent properties of this network. researchgate.net Future research should focus on developing comprehensive mathematical models of histamine metabolism that incorporate quantitative data on enzyme kinetics, metabolite concentrations (including this compound), and gene expression profiles. dntb.gov.ua These models will not only provide a deeper understanding of the regulation of histamine homeostasis but also enable the prediction of how the network will respond to pharmacological or genetic perturbations.

Investigative Roles in Non-Traditional Histaminergic Pathways and Tissues

While the role of histamine and its metabolites is well-documented in the nervous and immune systems, their functions in other tissues and organs are less explored. labcorp.com Future investigations should aim to uncover the potential roles of this compound in so-called "non-traditional" histaminergic pathways. This includes exploring its function in cardiovascular physiology, gastrointestinal processes beyond gastric acid secretion, and its potential involvement in cellular proliferation and differentiation in various tissues. nih.gov Uncovering these novel roles could open up new avenues for understanding and treating a wide range of diseases.

Q & A

Q. What methodologies are recommended for accurate quantification of 3-methylhistamine in biological samples?

To quantify this compound in plasma, brain tissue, or other biological matrices, researchers should prioritize high-resolution analytical techniques. Liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) offers superior specificity and sensitivity, minimizing cross-reactivity with structurally similar metabolites like 1-methylhistamine . For laboratories without LC-HRMS access, high-performance liquid chromatography (HPLC) with fluorescamine derivatization is a validated alternative. Fluorescamine reacts with primary amines, enabling fluorescence detection of this compound at low concentrations (e.g., 0.1–10 ng/mL) . Key methodological steps include:

- Sample pretreatment: Deproteinization using perchloric acid or ultrafiltration to remove interfering proteins.

- Derivatization: Incubation with fluorescamine (0.1–0.5 mg/mL) in borate buffer (pH 9.0) for 10–15 minutes.

- Chromatographic separation: Use of C18 reverse-phase columns with gradient elution (e.g., acetonitrile/water with 0.1% trifluoroacetic acid).

- Validation: Include recovery tests (spiked samples), intra-/inter-day precision (CV < 15%), and calibration curves with internal standards (e.g., deuterated this compound) .

Q. What role does this compound play in immune responses, and how can this be experimentally validated?

this compound, a histamine degradation product, modulates immune activity by interacting with histamine receptors (e.g., H1R/H4R) and influencing cytokine release. In vaccinated mice, this compound levels correlate with upregulated immune markers, suggesting its role in post-vaccination inflammation . Experimental validation involves:

- In vivo models : Administer this compound (e.g., 1–10 mg/kg intraperitoneally) to wild-type or histamine receptor-knockout mice and measure immune cell activation (e.g., CD4+ T-cell proliferation via flow cytometry).

- Ex vivo assays : Stimulate splenocytes with mitogens (e.g., concanavalin A) and assess inhibition of lymphocyte activation by this compound (IC50 ~ 3.6 µM) .

- Biomarker profiling : Quantify IL-6, TNF-α, and histamine levels in serum or tissue homogenates using ELISA or LC-MS .

Q. Which enzymes are involved in the metabolic pathways of this compound?

this compound is primarily produced via histamine N-methyltransferase (HNMT), which transfers a methyl group to histamine’s imidazole ring. Its further catabolism involves diamine oxidase (DAO) or monoamine oxidases (MAOs), producing methylimidazole acetaldehyde . Key experimental approaches to study this pathway include:

- Enzyme inhibition assays : Use HNMT inhibitors (e.g., SKF-91488) in tissue homogenates to measure residual histamine methylation activity.

- Knockout models : Compare this compound levels in HNMT-deficient vs. wild-type mice under inflammatory stimuli .

- Isotopic tracing : Administer deuterated histamine and track this compound formation via LC-HRMS .

Advanced Research Questions

Q. How can researchers design experiments to evaluate this compound’s neuromodulatory effects in dopaminergic pathways?

this compound influences histaminergic-dopaminergic crosstalk, as shown by its elevation in methamphetamine-treated mice, which enhances tele-methylhistamine (t-MeHA) levels via D2 receptor activation . Experimental design considerations:

- Animal models : Use D2/D3 receptor knockout mice or administer selective antagonists (e.g., haloperidol for D2, nafadotride for D3).

- Dose-response studies : Inject methamphetamine (0.1–10 mg/kg) and measure striatal t-MeHA using HPLC-ECD at timed intervals (0–24 hrs post-injection).

- Behavioral correlates : Assess locomotor activity (open-field test) and correlate with t-MeHA levels to distinguish acute vs. compensatory effects .

Q. How should contradictory findings on this compound’s tissue-specific levels be resolved?

Discrepancies in reported this compound concentrations (e.g., brain vs. plasma) often stem from methodological variability. Mitigation strategies include:

- Standardized protocols : Adopt uniform sample collection (e.g., snap-freezing tissues in liquid nitrogen) and storage conditions (−80°C with protease inhibitors).

- Cross-lab validation : Share aliquots of pooled samples between labs to compare LC-HRMS, HPLC-fluorescence, and ELISA results .

- Meta-analysis : Apply statistical weighting (e.g., inverse variance) to account for study heterogeneity, such as differences in animal strains or disease models .

Q. Which computational methods are suitable for analyzing this compound’s tautomeric stability and receptor interactions?

Semiempirical methods (e.g., MNDO, MINDO/3) and ab initio calculations (e.g., Hartree-Fock with 3-21G basis sets) reliably predict this compound’s tautomeric forms and protonation states. Key steps:

- Geometry optimization : Compare MNDO-derived structures with X-ray crystallography data to validate bond lengths and angles.

- Energy calculations : Compute tautomerization energies (ΔG) for 1,4- vs. 1,5-methylhistamine isomers, which differ by ~2–3 kcal/mol in aqueous environments .

- Docking simulations : Use AutoDock Vina to model this compound’s binding to H1R/H4R, incorporating solvent effects (Poisson-Boltzmann surface area) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.